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sodium;3-hydroxybutanoate -

sodium;3-hydroxybutanoate

Catalog Number: EVT-7901365
CAS Number:
Molecular Formula: C4H7NaO3
Molecular Weight: 126.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sodium 3-hydroxybutanoate, also known as sodium 3-hydroxybutyrate, is a sodium salt of 3-hydroxybutanoic acid. It is classified as a hydroxy acid and is notable for its role in various biochemical processes, particularly in metabolism. This compound is often studied for its potential applications in medical and scientific research, particularly in the fields of biochemistry and pharmacology.

Source

Sodium 3-hydroxybutanoate can be derived from the fermentation of carbohydrates by certain bacteria or synthesized chemically. It is present in the human body as a ketone body, serving as an energy source during periods of low carbohydrate intake.

Classification
  • Chemical Name: Sodium 3-hydroxybutanoate
  • Molecular Formula: C₄H₇NaO₃
  • CAS Number: 150-83-4
  • IUPAC Name: Sodium; 3-hydroxybutanoate
Synthesis Analysis

Methods

Sodium 3-hydroxybutanoate can be synthesized through various methods, including:

  1. Chemical Synthesis: This typically involves the reaction of 3-hydroxybutyric acid with sodium hydroxide. The reaction conditions often include heating and controlled pH to ensure complete conversion to the sodium salt.
  2. Biotechnological Methods: Certain microorganisms can convert substrates like glucose into sodium 3-hydroxybutanoate through fermentation processes. For example, genetically modified strains of Rhodospirillum rubrum have been used to enhance the production of poly(3-hydroxybutyrate), which includes sodium 3-hydroxybutanoate as a precursor .

Technical Details

In one notable chemical synthesis method, ethyl 3-hydroxybutanoate is reacted with sodium hydroxide in an aqueous solution at controlled temperatures (typically around 55°C) for several hours to yield sodium 3-hydroxybutanoate with high yields (up to 95%) .

Molecular Structure Analysis

Structure

The molecular structure of sodium 3-hydroxybutanoate consists of a butanoic acid backbone with a hydroxyl group at the third carbon position and a sodium ion associated with the carboxylate group.

Chemical Reactions Analysis

Reactions

Sodium 3-hydroxybutanoate participates in various chemical reactions:

  1. Esterification: It can react with alcohols to form esters.
  2. Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of other compounds.
  3. Oxidation: It can be oxidized to form other hydroxy acids or ketones.

Technical Details

In laboratory settings, sodium hydroxide is often used to facilitate these reactions under controlled conditions, such as temperature and pressure adjustments to optimize yield and purity .

Mechanism of Action

Process

Sodium 3-hydroxybutanoate functions primarily as an energy substrate in metabolic pathways. It is converted into acetyl-CoA, which enters the citric acid cycle, thereby contributing to ATP production.

Data

This compound is particularly significant during ketogenic states when carbohydrates are scarce, allowing for alternative energy production pathways that utilize fatty acids and ketone bodies like sodium 3-hydroxybutanoate.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Melting Point: Ranges from approximately 161°C to 167°C
  • Solubility: Soluble in water; hygroscopic nature .

Chemical Properties

  • pH: Typically neutral when dissolved in water.
  • Stability: Stable under normal conditions but should be stored away from moisture due to its hygroscopic nature.
Applications

Scientific Uses

Sodium 3-hydroxybutanoate has several applications in scientific research:

  1. Metabolic Studies: Used to study metabolic pathways and energy production.
  2. Pharmaceutical Research: Investigated for potential therapeutic uses in metabolic disorders and neurological conditions.
  3. Biopolymer Production: Acts as a building block for biopolymers like polyhydroxyalkanoates, which have applications in biodegradable plastics .
Biosynthesis and Metabolic Pathways of Sodium 3-Hydroxybutanoate

Enzymatic Synthesis via β-Hydroxybutyrate Dehydrogenase in Mammalian Systems

The enzymatic synthesis of 3-hydroxybutanoate in mammalian systems centers on the stereospecific activity of mitochondrial D-β-hydroxybutyrate dehydrogenase (BDH1), a NAD+-dependent enzyme that catalyzes the reversible interconversion of acetoacetate and D-β-hydroxybutyrate. This enzyme exhibits strict stereospecificity, producing exclusively the R-enantiomer of 3-hydroxybutyrate—the biologically active form in mammalian metabolism. The reaction equilibrium strongly favors ketone body reduction:

BDH1 Reaction:Acetoacetate + NADH + H⁺ ⇌ D-β-hydroxybutyrate + NAD⁺

The enzymatic process demonstrates sophisticated allosteric regulation influenced by the mitochondrial redox state (NAD⁺/NADH ratio), coenzyme A availability, and substrate concentrations. Research utilizing isolated rat liver mitochondria has revealed that BDH1 activity increases dramatically during ketogenic conditions, with enzyme activity rising 3-5 fold compared to normal metabolic states. The enzyme operates optimally at pH 8.0-9.0 within the mitochondrial matrix environment, aligning with the alkaline interior of energized mitochondria.

Following enzymatic reduction, spontaneous ionization of D-β-hydroxybutyric acid (pKa ≈ 4.7) occurs under physiological pH conditions (pH 7.4), yielding the biologically prevalent anionic form. Subsequent cation exchange primarily involving sodium ions results in the formation of sodium 3-hydroxybutanoate. This salt formation enhances solubility and facilitates transport across biological membranes, enabling systemic distribution via the bloodstream. The enzyme's localization within the inner mitochondrial membrane positions it strategically to respond to shifts in hepatic energy metabolism and to supply ketone bodies as energy substrates during glucose scarcity.

Ketogenesis and Hepatic Regulation Under Metabolic Stress

Ketogenesis represents a crucial hepatic adaptive response to energy deficit states, with sodium 3-hydroxybutanoate constituting approximately 70% of circulating ketone bodies during sustained ketosis. This complex biochemical pathway is compartmentalized within hepatocyte mitochondria and activated under specific physiological and pathological conditions:

Table 1: Physiological Conditions Activating Hepatic Ketogenesis

ConditionPrimary Metabolic TriggerPlasma [3-HB] Range (mM)
Prolonged Fasting (>48h)Low insulin, high glucagon, depleted hepatic glycogen3-7
Intensive ExerciseIncreased fatty acid mobilization, hepatic glycogen depletion1-3
Ketogenic DietCarbohydrate restriction, sustained elevation of free fatty acids0.5-5
Uncontrolled Diabetes (Type 1)Absolute insulin deficiency, unrestrained lipolysis15-25

The pathway initiates with mitochondrial β-oxidation of free fatty acids, generating substantial acetyl-CoA pools. Key regulatory enzymes controlling ketogenesis include:

  • Hormone-sensitive lipase (HSL): Activated via catecholamine signaling (β-adrenergic pathways) and glucagon (cAMP-PKA cascade), driving adipose triglyceride hydrolysis and fatty acid release.
  • Carnitine palmitoyltransferase I (CPT-1): Rate-limiting enzyme for mitochondrial fatty acid uptake, allosterically inhibited by malonyl-CoA (a product of glucose metabolism).
  • HMG-CoA synthase 2 (HMGCS2): The committed step in ketogenesis, transcriptionally upregulated by peroxisome proliferator-activated receptor alpha (PPARα) and forkhead box protein A2 (FOXA2), and post-translationally modified via deacetylation by SIRT3.

Nuclear-mitochondrial crosstalk governs the transcriptional regulation of ketogenesis. The transcription factor PPARα activates genes encoding fatty acid transport proteins (FATP), β-oxidation enzymes, and HMGCS2. Concurrently, FOXA2 activation promotes HMGCS2 transcription. These pathways are suppressed by insulin signaling through the PI3K-Akt-mTORC1 axis under carbohydrate-replete conditions.

Table 2: Key Regulatory Nodes in Hepatic Ketogenesis

Regulatory NodeActivatorsInhibitorsPrimary Ketogenic Target
PPARα/RXRαFree fatty acids, fibrate drugsInsulin, glucoseHmgcs2, Hmgcl, Bdh1
FOXA2Glucagon (acetylation), fastingInsulin (phosphorylation)Hmgcs2 promoter
SIRT3NAD⁺ elevation during fastingHMGCS2 deacetylation/activation
mTORC1Insulin, amino acidsAMPK, rapamycinPPARα suppression

During ketotic states, sodium 3-hydroxybutanoite serves as a critical respiratory substrate for extrahepatic tissues, particularly the brain, cardiac muscle, and renal cortex. Its oxidation yields more ATP per oxygen molecule compared to glucose (approximately 27% greater energetic efficiency), providing metabolic advantage during substrate scarcity. Furthermore, 3-HB demonstrates signaling properties beyond its role as a metabolic intermediate, functioning as an endogenous inhibitor of class I histone deacetylases (HDACs) and activating hydroxycarboxylic acid receptor 2 (HCAR2) in specific tissues [2] [6] [9].

Microbial Pathways: PHB Depolymerization and Monomer Utilization

Microorganisms employ fundamentally distinct pathways for sodium 3-hydroxybutanoate production, primarily through the enzymatic depolymerization of polyhydroxybutyrate (PHB), an intracellular carbon storage polymer. This process involves specialized hydrolytic enzymes that cleave the polyester backbone into monomeric units:

  • Intracellular Depolymerization: PHB-accumulating bacteria (e.g., Cupriavidus necator, Pseudomonas lemoignei) express intracellular PHB depolymerases (PhaZ enzymes) under carbon starvation. These enzymes hydrolyze amorphous PHB within granular structures, releasing water-soluble 3-hydroxybutyrate monomers and oligomers. In vitro studies demonstrate that PhaZ1 from C. necator specifically cleaves ester bonds to produce (R)-3-hydroxybutyryl-CoA, subsequently converted to free (R)-3-hydroxybutyrate by thioesterases [3].

  • Extracellular Depolymerization: Following bacterial cell lysis, environmental microorganisms utilize extracellular PHB depolymerases to access PHB as carbon source. These enzymes (e.g., from Alcaligenes faecalis, Pseudomonas fluorescens) adsorb to the polymer surface through substrate-binding domains, hydrolyzing crystalline PHB regions into soluble dimers ((R)-3-hydroxybutyrate dimer) and monomers. The liberated monomers undergo cellular uptake via specific transporters (e.g., Bacillus subtilis HbuT transporter) [3].

Table 3: Microbial Pathways for 3-Hydroxybutanoate Production and Utilization

MicroorganismPHB Depolymerase TypeKey EnzymesPrimary Degradation ProductsMonomer Utilization Pathway
Cupriavidus necatorIntracellular (PhaZ1, PhaZ2)PhaZa, PhaZb, PhaZc(R)-3HB-CoAβ-oxidation → Acetyl-CoA
Pseudomonas lemoigneiExtracellularPhaZ5, PhaZ7(R)-3HB dimerDimer hydrolase → (R)-3HB → Suc-CoA
Alcaligenes faecalisExtracellularPHB depolymerase II(R)-3HB monomer3HB-DH → AcAc → Suc-CoA
Bacillus subtilisHbuT transporter → 3HB-DH → AcAc

Microbial utilization pathways converge on the conversion of 3-hydroxybutanoate to central metabolites. Aerobic bacteria typically oxidize (R)-3-HB to acetoacetate via NAD⁺-dependent 3-hydroxybutyrate dehydrogenase (3HB-DH), followed by activation to acetoacetyl-CoA and cleavage to acetyl-CoA. Genetic studies in Alcaligenes eutrophus mutants (e.g., SK4040) reveal that disruption of the hbd gene encoding 3HB-DH abolishes growth on 4-hydroxybutyrate and impairs 3-hydroxybutyrate utilization, confirming this enzyme's essential role [1] [3].

The ecological significance of microbial PHB depolymerization extends beyond individual metabolism. In soil environments, PHB degradation rates vary significantly (0.03-0.64% weight loss/day) depending on temperature (15-40°C), polymer composition (copolymer vs. homopolymer), and microbial community structure. This process represents a fundamental carbon recycling mechanism, particularly in nutrient-limited environments [3]. Furthermore, symbiotic nitrogen-fixing bacteria (e.g., Sinorhizobium meliloti) utilize stored PHB to provide carbon skeletons supporting nitrogen fixation within legume root nodules, highlighting the ecological relevance of this metabolic pathway [10].

Plant-Specific Biosynthetic Routes and Functional Analogies to Microbial Systems

Plants demonstrate autonomous capacity for 3-hydroxybutanoate biosynthesis through pathways exhibiting partial conservation with microbial systems, yet featuring unique regulatory and functional characteristics. Research has confirmed endogenous 3-HB presence in diverse plant species, including flax (Linum usitatissimum) and rice (Oryza sativa), challenging earlier assumptions that PHB/3-HB metabolism was exclusively microbial in origin [10]:

  • Enzymatic Machinery: Plant genomes encode homologs of core bacterial PHB biosynthesis enzymes. Key components include:
  • β-Ketothiolase: Catalyzes acetyl-CoA condensation to acetoacetyl-CoA. Transgenic flax expressing bacterial β-ketothiolase (phbA) demonstrated significantly increased 3-HB content (up to 3.1-fold) alongside upregulated endogenous β-ketothiolase expression (173% increase in H5 line) [10].
  • Acetoacetyl-CoA Reductase (AAR): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA. Flax expresses two AAR isoforms (LuAAR1, LuAAR2) showing differential regulation in transgenic plants—LuAAR1 decreased 72% while LuAAR2 increased 131% in specific transgenic lines.
  • PHB Synthase: Polymerizes (R)-3-hydroxybutyryl-CoA into PHB granules. While naturally occurring PHB levels in plants are minimal, transgenic approaches successfully produce substantial PHB in various species.
  • Metabolic Triggers: Unlike mammalian ketogenesis triggered by carbohydrate restriction, plant 3-HB accumulation responds to oxidative stress and altered carbon status. Exogenous application of 3-HB (0.2-5 mM) to wild-type flax plants induced rapid upregulation (within 24 hours) of endogenous β-ketothiolase (3.1-fold) and genes involved in chromatin remodeling. This positions 3-HB as a potential signaling molecule in plant stress responses [10].

  • Epigenetic Signaling Function: Plant 3-hydroxybutanoate demonstrates striking functional analogies to mammalian ketone body signaling through epigenetic modulation:

Table 4: 3-Hydroxybutanoate-Regulated Genes in Flax

Gene CategorySpecific GenesRegulation by 3-HB/TransgenicsBiological Function
Chromatin RemodelingCMT3, DDM1, DMEUpregulatedDNA methylation maintenance
SRT1DownregulatedHistone deacetylation
Phenylpropanoid PathwayPAL, C4H, 4CLUpregulatedPhenolic/lignin precursor synthesis
Lignin BiosynthesisCAD, CCR, COMTUpregulatedLignin polymerization

The induction of DNA methyltransferases (CMT3, DDM1) and suppression of sirtuin (SRT1) suggests that 3-HB influences DNA methylation patterns and histone acetylation status, potentially integrating metabolic status with epigenetic regulation of gene expression. This regulatory function mirrors mammalian 3-HB activity as an HDAC inhibitor but operates through plant-specific epigenetic effectors [10].

  • Metabolic Integration: Transgenic flax studies reveal coordinated upregulation of phenylpropanoid pathway genes (PAL, C4H, 4CL) and lignin biosynthesis genes (CAD, CCR, COMT) concomitant with increased 3-HB levels. This suggests potential cross-talk between 3-hydroxybutanoate metabolism and secondary cell wall formation, possibly enhancing stress resilience through lignin deposition [10]. The metabolic and signaling functions of 3-HB in plants thus exhibit conservation with microbial systems regarding biosynthetic enzymes while converging with mammalian systems in their capacity to influence epigenetic regulation.

Properties

Product Name

sodium;3-hydroxybutanoate

IUPAC Name

sodium;3-hydroxybutanoate

Molecular Formula

C4H7NaO3

Molecular Weight

126.09 g/mol

InChI

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1

InChI Key

NBPUSGBJDWCHKC-UHFFFAOYSA-M

Canonical SMILES

CC(CC(=O)[O-])O.[Na+]

Isomeric SMILES

CC(CC(=O)[O-])O.[Na+]

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